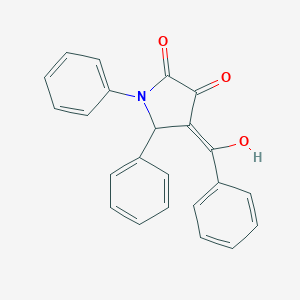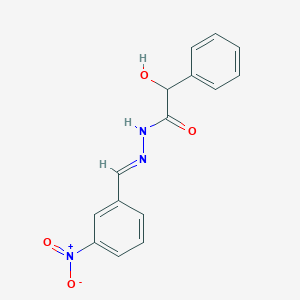
3-Benzyl-5-(3-ethyl-3H-benzothiazol-2-ylidene)-2-thioxo-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-5-(3-ethyl-3H-benzothiazol-2-ylidene)-2-thioxo-thiazolidin-4-one, also known as BETT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BETT belongs to the family of thiazolidinones and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-Benzyl-5-(3-ethyl-3H-benzothiazol-2-ylidene)-2-thioxo-thiazolidin-4-one is not well understood. However, it is believed that this compound exerts its biological activity by interacting with various cellular targets such as enzymes, receptors, and ion channels. The thiazolidinone moiety of this compound is responsible for its bioactivity and has been shown to be involved in the inhibition of various enzymes such as tyrosinase, acetylcholinesterase, and xanthine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-tumor, anti-inflammatory, and anti-viral properties. This compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to inhibit the replication of various viruses such as HIV, HCV, and HSV-1.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Benzyl-5-(3-ethyl-3H-benzothiazol-2-ylidene)-2-thioxo-thiazolidin-4-one in lab experiments is its high bioactivity. This compound has been shown to exhibit potent biological activity at low concentrations, making it an ideal compound for various assays. Additionally, the synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to dissolve this compound in various biological assays, limiting its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Benzyl-5-(3-ethyl-3H-benzothiazol-2-ylidene)-2-thioxo-thiazolidin-4-one. One potential direction is the investigation of this compound as a potential therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Additionally, this compound can be utilized for the synthesis of novel materials with unique optical and electronic properties. Furthermore, the development of novel synthetic methods for the synthesis of this compound and its derivatives can lead to the discovery of new compounds with enhanced bioactivity.
Synthesemethoden
The synthesis of 3-Benzyl-5-(3-ethyl-3H-benzothiazol-2-ylidene)-2-thioxo-thiazolidin-4-one involves the reaction of 2-aminothiazole with benzaldehyde, followed by the addition of ethyl acetoacetate and thiourea. The reaction mixture is refluxed in ethanol to obtain the final product. The purity of the compound is confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-5-(3-ethyl-3H-benzothiazol-2-ylidene)-2-thioxo-thiazolidin-4-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its anti-tumor, anti-inflammatory, and anti-viral properties. In material science, this compound has been utilized for the synthesis of novel materials with unique optical and electronic properties. In catalysis, this compound has been used as a catalyst for various organic reactions.
Eigenschaften
Molekularformel |
C19H16N2OS3 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
(5E)-3-benzyl-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16N2OS3/c1-2-20-14-10-6-7-11-15(14)24-18(20)16-17(22)21(19(23)25-16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3/b18-16+ |
InChI-Schlüssel |
AUZKBEXHRJJNNK-FBMGVBCBSA-N |
Isomerische SMILES |
CCN\1C2=CC=CC=C2S/C1=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
SMILES |
CCN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Kanonische SMILES |
CCN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B274150.png)
![5-methyl-2-phenyl-4-[(2E)-2-(5-phenylpyrazol-3-ylidene)hydrazinyl]-4H-pyrazol-3-one](/img/structure/B274151.png)
![3-(4-Methylphenyl)-2-[(2-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274153.png)
![diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B274154.png)
![1,5-dimethyl-4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B274155.png)

![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)



![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)
![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)
